molecular formula C13H14N2O7 B14447706 2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid CAS No. 74791-65-4

2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid

Cat. No.: B14447706
CAS No.: 74791-65-4
M. Wt: 310.26 g/mol
InChI Key: OHENCQVNXZOLGN-UHFFFAOYSA-N
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Description

2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid is a complex organic compound featuring both carboxylic acid and amide functional groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with amino acids under controlled conditions. The process often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Pathways involved in these interactions include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and amino acid conjugates. Examples are:

  • 2-{2-[Bis(carboxymethyl)amino]ethyl}benzoic acid
  • 2-{2-[Bis(carboxymethyl)amino]propyl}benzoic acid

Uniqueness

What sets 2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

74791-65-4

Molecular Formula

C13H14N2O7

Molecular Weight

310.26 g/mol

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]acetyl]amino]benzoic acid

InChI

InChI=1S/C13H14N2O7/c16-10(5-15(6-11(17)18)7-12(19)20)14-9-4-2-1-3-8(9)13(21)22/h1-4H,5-7H2,(H,14,16)(H,17,18)(H,19,20)(H,21,22)

InChI Key

OHENCQVNXZOLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

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